Lucanthone N-oxide Lucanthone N-oxide Lucanthone N-oxide is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 5615-06-5
VCID: VC0533730
InChI: InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3
SMILES: CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-]
Molecular Formula: C20H24N2O2S
Molecular Weight: 356.5 g/mol

Lucanthone N-oxide

CAS No.: 5615-06-5

Cat. No.: VC0533730

Molecular Formula: C20H24N2O2S

Molecular Weight: 356.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lucanthone N-oxide - 5615-06-5

Specification

CAS No. 5615-06-5
Molecular Formula C20H24N2O2S
Molecular Weight 356.5 g/mol
IUPAC Name N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide
Standard InChI InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3
Standard InChI Key PCBXANQWGHBNCY-UHFFFAOYSA-N
SMILES CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-]
Canonical SMILES CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-]
Appearance Solid powder

Introduction

Chemical and Structural Profile of Lucanthone N-oxide

Lucanthone N-oxide, systematically named N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide, is a structurally complex molecule derived from lucanthone through N-oxidation. Its IUPAC name reflects the presence of a diethylaminoethyl group bonded to a thioxanthenone backbone, with an additional N-oxide modification enhancing its polarity and reactivity . The compound’s three-dimensional conformation reveals a planar thioxanthenone core, which facilitates DNA intercalation, while the N-oxide group contributes to its solubility in aqueous environments .

Key Chemical Properties

PropertyValue
Molecular FormulaC20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}
Molecular Weight356.5 g/mol
CAS Registry Number5615-06-5
SMILES NotationCCN+(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-]
Hydrophobic InteractionsHigh (due to thioxanthenone core)

The hydrophobic thioxanthenone core enables Lucanthone N-oxide to penetrate lipid membranes and interact with intracellular targets, while the N-oxide group mitigates excessive hydrophobicity, improving bioavailability .

Mechanism of Action: DNA Intercalation and Enzyme Inhibition

Lucanthone N-oxide exerts its biological effects through two primary mechanisms: DNA intercalation and inhibition of DNA repair enzymes.

DNA Intercalation

The planar structure of the thioxanthenone core allows Lucanthone N-oxide to insert itself between DNA base pairs, disrupting helical structure and inhibiting processes such as replication and transcription . This intercalation is particularly effective in AT-rich regions, where the molecule’s hydrophobic interactions stabilize its binding .

Inhibition of Apurinic Endonuclease 1 (APE1)

APE1, a critical enzyme in base excision repair (BER), is a key target of Lucanthone N-oxide. By binding to a hydrophobic pocket near APE1’s active site (lined by residues Phe266 and Trp280), the compound inhibits the enzyme’s endonuclease activity, preventing the repair of apurinic/apyrimidinic (AP) sites .

APE1 Inhibition Parameters

ParameterLucanthone N-oxideHycanthone (Analog)
IC50_{50} (Endonuclease)5 µM80 nM
Binding Affinity (KDK_D)89 nM10 nM

Therapeutic Applications

Antischistosomal Activity

Lucanthone N-oxide retains the antiparasitic properties of lucanthone, effectively targeting Schistosoma species. The N-oxide modification reduces acute toxicity while preserving chemotherapeutic efficacy, as demonstrated in preclinical models . This dissociation between toxicity and activity underscores its potential as a safer antischistosomal agent.

Drug Delivery Innovations

To enhance tumor-specific targeting, Lucanthone N-oxide has been conjugated with oxidized graphene nanoribbons (O-GNR-PEG-DSPE). This nanocarrier system achieves a 67% uptake rate in GBM cells, significantly improving intracellular drug concentration while minimizing off-target effects .

Recent Advances and Future Directions

Structural Optimization

Ongoing research focuses on modifying the thioxanthenone backbone to enhance APE1 affinity. Chlorination at the 8-position, as seen in hycanthone, improves binding but requires further toxicity profiling .

Combination Therapies

Preclinical trials are evaluating Lucanthone N-oxide alongside temozolomide in GBM, with preliminary data showing synergistic effects. The compound’s ability to cross the blood-brain barrier makes it particularly promising for neuro-oncology .

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